

# Application Notes and Protocols for TIM-063 Kinobeads in Target Identification

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## Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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## Introduction

The identification of direct and off-target interactions of small molecule inhibitors is a critical step in drug discovery and chemical biology. The **TIM-063** Kinobeads protocol provides a robust chemoproteomic approach for identifying the cellular targets of kinase inhibitors. This method utilizes **TIM-063**, a potent Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, immobilized on Sepharose beads to affinity purify interacting kinases and associated proteins from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interactors, providing valuable insights into the on-target and off-target landscape of the inhibitor and its derivatives. This application note provides a detailed protocol for the **TIM-063** Kinobeads workflow, from bead preparation to data analysis, and showcases its utility in identifying novel targets such as Adaptor-Associated Kinase 1 (AAK1).

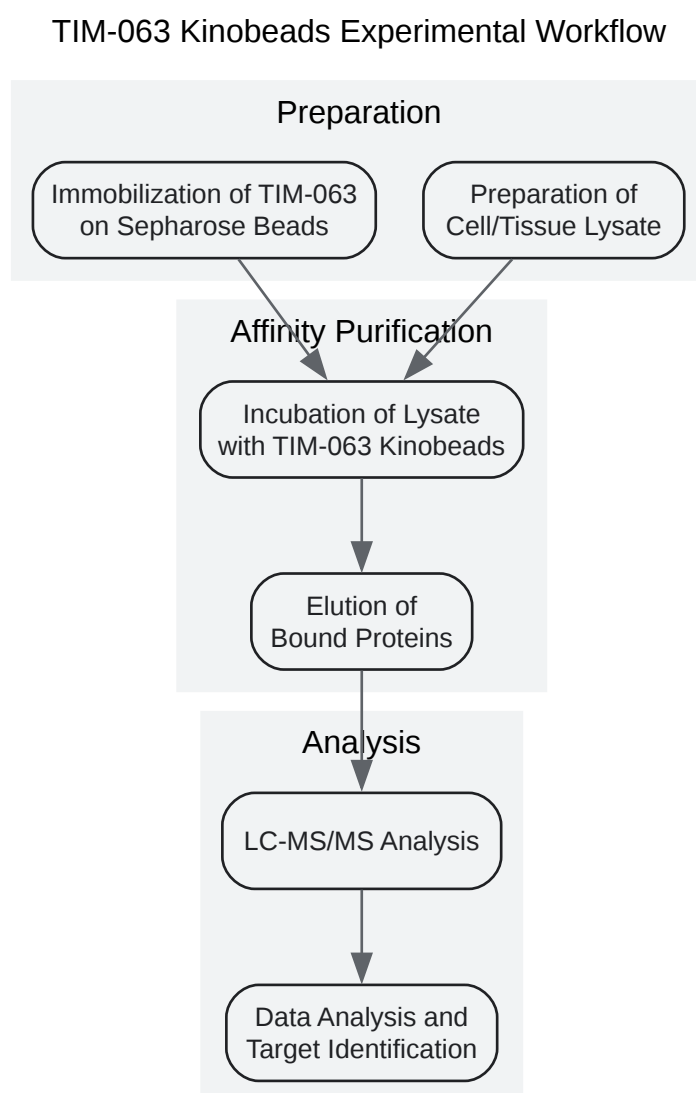
## Experimental Principles

The **TIM-063** Kinobeads protocol is a competitive affinity purification method. A broad-spectrum kinase inhibitor, **TIM-063**, is covalently attached to Sepharose beads. When a cell or tissue lysate is incubated with these beads, kinases and other ATP-binding proteins that interact with **TIM-063** are captured. To identify the specific targets of a soluble test compound, the lysate is pre-incubated with the compound before adding the Kinobeads. The test compound competes with the immobilized **TIM-063** for binding to its target proteins. As a result, the binding of these

specific targets to the Kinobeads is reduced in a dose-dependent manner. By comparing the proteins captured by the Kinobeads in the presence and absence of the test compound using quantitative mass spectrometry, the specific targets of the compound can be identified.

## Experimental Workflow

The overall workflow of the **TIM-063** Kinobeads protocol is depicted below. It involves the preparation of **TIM-063** immobilized beads, lysate preparation, affinity enrichment of kinases, and subsequent identification and quantification of bound proteins by LC-MS/MS.



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Caption: A high-level overview of the **TIM-063** Kinobeads protocol.

## Detailed Experimental Protocols

### Protocol 1: Immobilization of **TIM-063** on Sepharose Beads (Representative Protocol)

This protocol describes a general method for immobilizing a small molecule with a hydroxyl group, such as **TIM-063**, onto NHS-activated Sepharose beads.

#### Materials:

- NHS-activated Sepharose 4 Fast Flow
- **TIM-063**
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Ethanolamine
- Wash buffers: 0.1 M acetate buffer pH 4.0 containing 0.5 M NaCl, and 0.1 M Tris-HCl pH 8.0 containing 0.5 M NaCl.
- Coupling buffer: 0.2 M NaHCO<sub>3</sub>, 0.5 M NaCl, pH 8.3

#### Procedure:

- **Bead Preparation:** Wash 1 mL of NHS-activated Sepharose beads with 10 volumes of ice-cold 1 mM HCl.
- **Ligand Solubilization:** Dissolve **TIM-063** in a minimal amount of anhydrous DMF.
- **Coupling Reaction:**
  - Immediately add the dissolved **TIM-063** to the washed beads in coupling buffer.
  - Add TEA to catalyze the reaction.
  - Incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.

- Blocking Unreacted Groups:
  - Spin down the beads and discard the supernatant.
  - Add 1 M ethanolamine at pH 8.0 to the beads and incubate for 2 hours at room temperature to block any remaining active esters.
- Washing:
  - Wash the beads alternately with 0.1 M acetate buffer (pH 4.0) containing 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) containing 0.5 M NaCl. Repeat this wash cycle three times.
- Storage: Store the **TIM-063** Kinobeads in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

## Protocol 2: Kinobeads Pulldown for Target Identification

This protocol is adapted from the study by Yoshida et al. (2024) which utilized mouse cerebrum extracts.[\[1\]](#)

Materials:

- **TIM-063** Kinobeads (prepared as in Protocol 1)
- Control Sepharose beads (without immobilized **TIM-063**)
- Mouse Cerebrum Tissue
- Lysis Buffer (e.g., Buffer A: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, and 0.05% Tween 20, supplemented with protease and phosphatase inhibitors)
- Wash Buffer (same as Lysis Buffer)
- Elution Buffer: Lysis Buffer containing 100 µM free **TIM-063**

Procedure:

- Lysate Preparation:

- Homogenize mouse cerebrum tissue in ice-cold Lysis Buffer.
- Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Affinity Purification:
  - Equilibrate the **TIM-063** Kinobeads and control beads with Lysis Buffer.
  - Incubate the cleared lysate with the equilibrated beads (e.g., 1 mg of protein per 20 µL of beads) for 2-3 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
  - Remove the supernatant.
  - Wash the beads extensively with ice-cold Wash Buffer (e.g., 3-5 times with 1 mL of buffer per wash) to remove non-specifically bound proteins.
- Elution:
  - After the final wash, add Elution Buffer to the beads.
  - Incubate for 30-60 minutes at 4°C with gentle rotation to allow the free **TIM-063** to competitively elute the bound proteins.
  - Pellet the beads and collect the supernatant containing the eluted proteins.
- Sample Preparation for Mass Spectrometry:
  - The eluted proteins can be precipitated (e.g., using TCA) and then subjected to in-solution or in-gel digestion with trypsin.
  - Alternatively, on-bead digestion can be performed.

## Protocol 3: In Vitro Kinase Assay for IC<sub>50</sub> Determination (Representative Protocol)

This protocol provides a general framework for determining the IC<sub>50</sub> value of an inhibitor against a purified kinase, such as AAK1.

### Materials:

- Purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain)
- Kinase-specific substrate (e.g., a peptide substrate)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
- Test inhibitor (e.g., **TIM-063** or its derivatives) dissolved in DMSO
- Phosphocellulose paper or other means to separate phosphorylated substrate
- Scintillation counter (for radioactive assays) or a luminometer (for non-radioactive assays)

### Procedure:

- Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all reactions and does not exceed 1%.
- Set up the kinase reaction in a microcentrifuge tube or a multi-well plate by combining the Kinase Assay Buffer, the purified kinase, and the substrate.
- Add the diluted inhibitor or DMSO (for the no-inhibitor control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding ATP (spiked with [ $\gamma$ -<sup>32</sup>P]ATP for radioactive assays) to a final concentration of, for example, 100  $\mu$ M.

- Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.
- Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper (for radioactive assays) or by adding a stop solution provided with non-radioactive assay kits.
- Wash the phosphocellulose paper extensively to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter or measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Data Presentation

The quantitative data obtained from the **TIM-063** Kinobeads experiments and subsequent validation assays should be presented in a clear and structured format.

Table 1: Identified Protein Kinase Targets of **TIM-063**

Protein Kinase	On-target/Off-target	Method of Identification
CaMKK $\alpha$ /1	On-target	TIM-063 Kinobeads & Mass Spectrometry, Immunoblot
CaMKK $\beta$ /2	On-target	TIM-063 Kinobeads & Mass Spectrometry, Immunoblot
AAK1	Off-target	TIM-063 Kinobeads & Mass Spectrometry, Immunoblot
ERK2	Off-target	TIM-063 Kinobeads & Mass Spectrometry

This table is based on findings from Yoshida et al. (2024).[\[1\]](#)

Table 2: In Vitro Inhibitory Activity of **TIM-063** and its Derivative TIM-098a

Compound	Target Kinase	IC50 (μM)
TIM-063	AAK1	8.51
TIM-098a	AAK1	0.24
TIM-098a	AAK1 (in cultured cells)	0.87

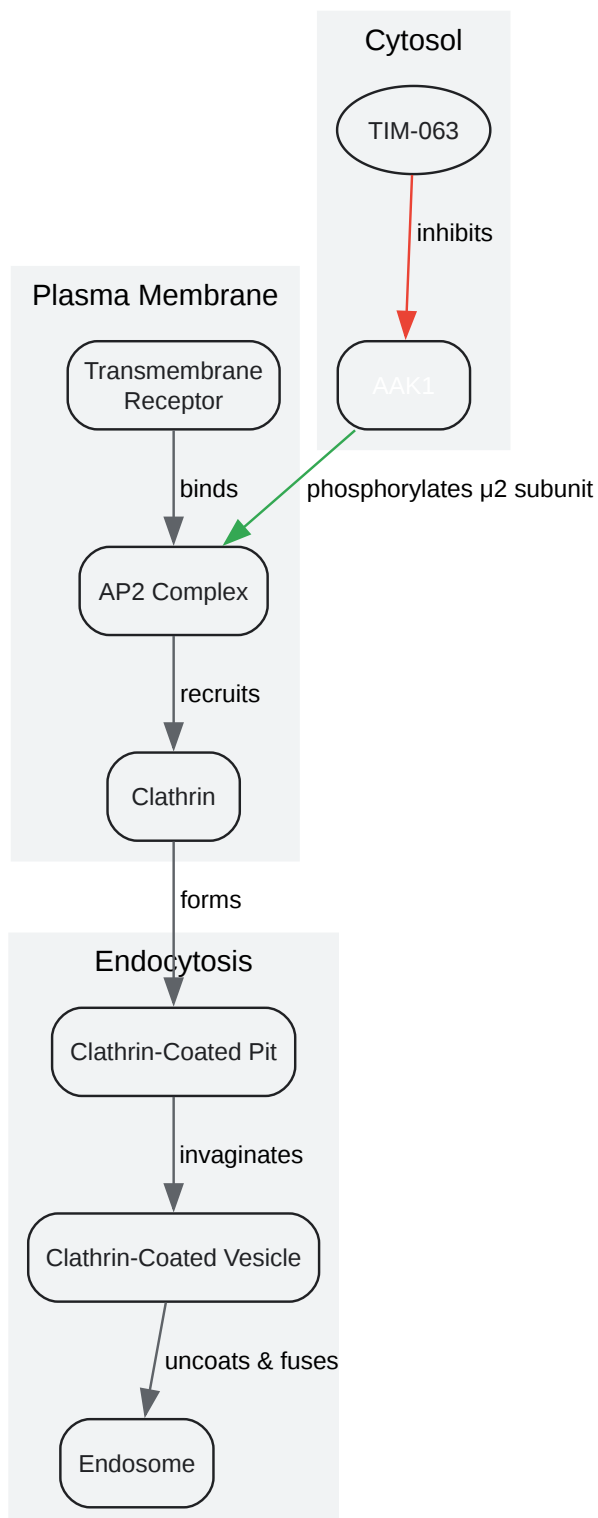
Data sourced from Yoshida et al. (2024).[\[1\]](#)

## Signaling Pathway Visualization

The identification of AAK1 as an off-target of **TIM-063** highlights the utility of this protocol in uncovering novel biological roles of kinase inhibitors. AAK1 is a key regulator of clathrin-mediated endocytosis.



## AAK1 Signaling in Clathrin-Mediated Endocytosis

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Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by **TIM-063**.

## Conclusion

The **TIM-063** Kinobeads protocol is a powerful tool for the unbiased identification of kinase inhibitor targets directly from complex biological samples. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to implement this technique in their own drug discovery and chemical biology workflows. The successful identification of AAK1 as an off-target of **TIM-063** exemplifies the potential of this method to uncover novel pharmacology and guide the development of more selective inhibitors.

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## References

- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
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